2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound features a piperazine core substituted with a 2-(furan-2-yl)-2-hydroxyethyl group and a 4-ethoxyphenyl ethanone moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Its structure combines lipophilic (ethoxyphenyl, furan) and hydrophilic (hydroxyethyl, piperazine) elements, suggesting balanced physicochemical properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-2-25-17-7-5-16(6-8-17)14-20(24)22-11-9-21(10-12-22)15-18(23)19-4-3-13-26-19;/h3-8,13,18,23H,2,9-12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWZKWQIWBOXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a series of reactions such as reduction and acylation can be employed to form the ethoxyphenyl intermediate.
Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving furfural or a similar furan derivative.
Piperazine Coupling: The final step involves coupling the ethoxyphenyl and furan intermediates with piperazine under specific conditions, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.
Reduction: Reduction reactions could target the carbonyl group or the furan ring.
Substitution: Substitution reactions might occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride may have several research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone Hydrochloride
- Structural Differences : The ethoxyphenyl group in the target compound is replaced with a cyclohexyl group.
- Receptor Binding: The planar ethoxyphenyl may engage in π-π stacking with aromatic residues in target proteins, whereas cyclohexyl relies on hydrophobic interactions.
2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethanone Hydrochloride
- Structural Differences: Contains a methylphenoxy ether linkage and a thiazole-methyl substituent on piperazine.
- Implications :
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-[4-(phenylthio)phenyl]ethanone Dihydrochloride
- Structural Differences : Substitutes the furan-hydroxyethyl group with a hydroxyethyl-piperazine and replaces ethoxyphenyl with a phenylthio group.
- Implications: Hydrogen Bonding: The hydroxyethyl group is retained, but the phenylthio group introduces sulfur, which may enhance metabolic stability via resistance to CYP450 oxidation . Solubility: Dihydrochloride salt improves solubility compared to the target’s monohydrochloride form .
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one Hydrochloride
- Structural Differences : Lacks the furan-hydroxyethyl substituent and uses methoxyphenyl instead of ethoxyphenyl.
- Implications :
2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone Hydrochloride
- Structural Differences: Replaces piperazine with aminopiperidine and omits the ethoxyphenyl group.
- Implications: Basic Nitrogen: The amine in piperidine increases basicity (pKa ~10) compared to piperazine (pKa ~9), altering ionization and protein binding . Target Specificity: The aminopiperidine may favor interactions with amine-sensitive receptors (e.g., serotonin receptors) over the target compound’s piperazine-based profile .
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